molecular formula C17H18Cl2N2O4S B7683927 N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B7683927
M. Wt: 417.3 g/mol
InChI Key: ZXPWYVJOFAWTDJ-UHFFFAOYSA-N
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Description

N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzyl ring, which is further substituted with dichloro groups The ethoxyphenyl and acetamide groups add to its structural complexity

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-3-25-17-7-6-14(9-16(17)21-11(2)22)26(23,24)20-10-12-4-5-13(18)8-15(12)19/h4-9,20H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPWYVJOFAWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-ethoxyphenylamine.

    Formation of Sulfonamide: The 2,4-dichlorobenzyl chloride reacts with sulfamide under basic conditions to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Catalysts: Employing catalysts to enhance the reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride for reduction.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves:

    Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid, inhibiting the enzyme dihydropteroate synthase.

    Molecular Targets: The primary target is the bacterial enzyme, leading to the inhibition of folic acid synthesis.

    Pathways Involved: Disruption of folic acid synthesis pathways, which are crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-methoxyphenyl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-phenyl}acetamide: Lacks the ethoxy group, leading to different chemical properties.

Uniqueness

N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to the presence of both ethoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activity.

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